

# Dicyclohexyl Sulfide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability

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## Compound of Interest

Compound Name: Dicyclohexyl sulphide

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Dicyclohexyl sulfide, a symmetrical thioether, is a versatile building block in organic synthesis and finds applications in diverse fields, including as a chiral ligand in asymmetric catalysis and as a stabilizer for polymers like PVC.<sup>[1]</sup> A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the chemical behavior of dicyclohexyl sulfide, supported by experimental data and methodologies.

## Core Chemical Properties

Dicyclohexyl sulfide is a colorless to pale yellow liquid with the chemical formula  $(C_6H_{11})_2S$ .<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>22</sub> S	[2]
Molecular Weight	198.37 g/mol	[2]
CAS Number	7133-46-2	[3]
Melting Point	9.9 °C	[3]
Boiling Point	295.71 °C (estimated)	[3]
Density	0.9766 g/cm <sup>3</sup> (estimated)	[3]
Flash Point	123.1 °C	[1]
Solubility	Insoluble in water	[1]

## Chemical Reactivity

The reactivity of dicyclohexyl sulfide is primarily centered around the sulfur atom, which possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.

## Oxidation Reactions

The sulfur atom in dicyclohexyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common and important transformation for thioethers.

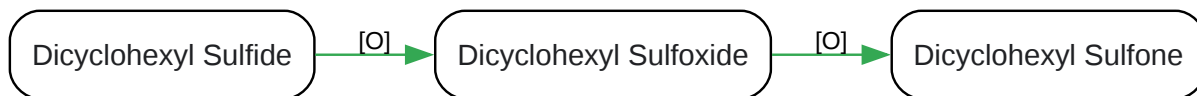
Oxidation to Dicyclohexyl Sulfoxide and Dicyclohexyl Sulfone:

The oxidation can be achieved using a variety of oxidizing agents. The extent of oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the choice of reagent and reaction conditions.[4][5]

- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>): A common and environmentally friendly oxidizing agent. The selectivity for sulfoxide versus sulfone can be influenced by the reaction conditions.[4][5][6]
- Peracids (e.g., m-CPBA): Powerful oxidizing agents that can effectively convert sulfides to sulfones.

- Other Oxidants: Other reagents like sodium periodate, potassium permanganate, and nitric acid have also been employed for the oxidation of sulfides.

A general reaction scheme for the oxidation of sulfides is presented below.



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**Figure 1:** General oxidation pathway of dicyclohexyl sulfide.

Experimental Protocol for Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide:

The following is a general procedure for the selective oxidation of a sulfide to a sulfoxide, adapted from a method for methyl phenyl sulfide which can be applied to dicyclohexyl sulfide with appropriate modifications.[6][7]

Materials:

- Sulfide (e.g., dicyclohexyl sulfide)
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Glacial acetic acid
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask, dissolve the sulfide (1 equivalent) in glacial acetic acid.
- Slowly add 30% hydrogen peroxide (1.1 equivalents) to the solution while stirring at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude sulfoxide.
- Purify the product by column chromatography or recrystallization if necessary.

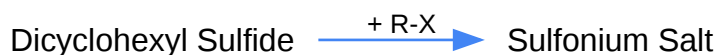
#### Quantitative Data for Sulfide Oxidation:

While specific kinetic data for dicyclohexyl sulfide oxidation is not readily available in the reviewed literature, the following table provides representative yields for the oxidation of various sulfides to sulfoxides using hydrogen peroxide in acetic acid, illustrating the general effectiveness of this method.[6]

Sulfide	Product	Yield (%)
Methyl phenyl sulfide	Methyl phenyl sulfoxide	98
Ethyl phenyl sulfide	Ethyl phenyl sulfoxide	95
Di-n-butyl sulfide	Di-n-butyl sulfoxide	92

## Reactions with Electrophiles

The sulfur atom in dicyclohexyl sulfide can act as a nucleophile and react with electrophiles. For instance, it can react with alkyl halides in  $S_N2$  reactions to form sulfonium salts.



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**Figure 2:** Reaction of dicyclohexyl sulfide with an electrophile (R-X).

## Chemical Stability

The stability of dicyclohexyl sulfide is a critical factor in its storage, handling, and application.

## Thermal Stability

Dicyclohexyl sulfide is a relatively high-boiling liquid, suggesting good thermal stability under normal conditions.<sup>[1]</sup> However, like many organic compounds, it will decompose at elevated temperatures. The decomposition products would likely include cyclohexene, cyclohexanethiol, and hydrogen sulfide. Specific data on the decomposition temperature and products for dicyclohexyl sulfide are not extensively reported.

## Photochemical Stability

While specific studies on the photolysis of dicyclohexyl sulfide are limited, information on the closely related dicyclohexyl disulfide provides valuable insights. Disulfides are known to undergo photolysis upon UV irradiation, leading to the homolytic cleavage of the S-S bond to form thiyl radicals.<sup>[8]</sup> A similar process could be initiated for dicyclohexyl sulfide, potentially leading to the formation of cyclohexylthiyl radicals and cyclohexyl radicals, which could then undergo various secondary reactions. The rate constant for the vapor-phase reaction of dicyclohexyl disulfide with photochemically-produced hydroxyl radicals has been estimated, suggesting a relatively short atmospheric half-life.<sup>[9][10]</sup>

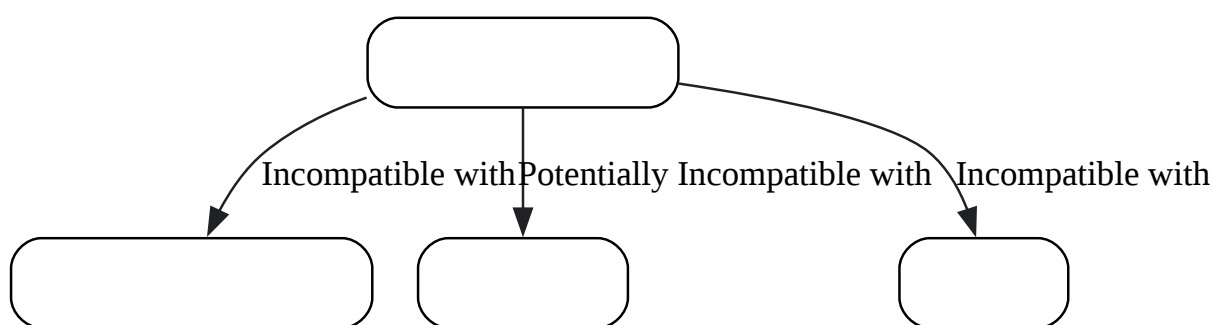
## Stability in Acidic and Basic Media

Dicyclohexyl sulfide is generally stable in both acidic and basic conditions. However, strong oxidizing acids can lead to oxidation of the sulfur atom. In the synthesis of dicyclohexyl disulfide, a related compound, the process involves acidification followed by neutralization, indicating the stability of the core structure under these conditions.

## Incompatible Materials

Based on the reactivity of the sulfide functional group, dicyclohexyl sulfide is expected to be incompatible with the following classes of compounds:

- Strong Oxidizing Agents: Such as permanganates, dichromates, and nitric acid, which can cause vigorous and potentially explosive reactions leading to oxidation of the sulfide.
- Strong Acids: While generally stable, highly concentrated and hot strong acids could lead to decomposition or other reactions.
- Halogens: Can react with sulfides to form halosulfonium salts.



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**Figure 3:** Major incompatibilities of dicyclohexyl sulfide.

## Conclusion

Dicyclohexyl sulfide exhibits a reactivity profile characteristic of a dialkyl sulfide, with the sulfur atom being the primary site of chemical transformations. Its oxidation to sulfoxides and sulfones is a key reaction, offering pathways to a range of other functionalized molecules. The compound demonstrates good thermal stability and is relatively stable in acidic and basic media, though it is incompatible with strong oxidizing agents. This comprehensive overview of its chemical reactivity and stability provides a foundational understanding for its safe and effective use in various research and industrial applications. Further research to quantify the kinetics of its reactions and to fully elucidate its decomposition pathways would be beneficial for optimizing its use in synthetic chemistry and materials science.

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